molecular formula C17H17N3O B11845982 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide CAS No. 664362-67-8

1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide

Cat. No.: B11845982
CAS No.: 664362-67-8
M. Wt: 279.34 g/mol
InChI Key: DFTURVSJKWLGNV-UHFFFAOYSA-N
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Description

1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C17H17N3O. It is known for its unique structure, which combines a naphthalene ring with a piperidine ring, making it a subject of interest in various scientific fields .

Properties

CAS No.

664362-67-8

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-(4-cyanonaphthalen-1-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H17N3O/c18-11-13-5-6-16(15-4-2-1-3-14(13)15)20-9-7-12(8-10-20)17(19)21/h1-6,12H,7-10H2,(H2,19,21)

InChI Key

DFTURVSJKWLGNV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=C(C3=CC=CC=C32)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide typically involves the reaction of 4-cyanonaphthalene with piperidine-4-carboxylic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a cyanonaphthalene moiety, which enhances its reactivity and interaction with biological targets. The presence of both the cyano group and the piperidine structure contributes to its pharmacological potential.

Anticancer Activity

Research indicates that 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study reported that treatment with this compound resulted in a marked reduction in tumor growth in xenograft models, supporting its potential as a novel anticancer agent.

Case Study:

  • Study Focus: Evaluation of anticancer effects in xenograft models.
  • Findings: Significant reduction in tumor size was observed after administration of the compound, indicating its efficacy as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have highlighted its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antibacterial agent.

Case Study:

  • Study Focus: In vitro antimicrobial efficacy against bacterial strains.
  • Findings: The compound effectively inhibited bacterial growth, showcasing its potential for developing new antibiotics.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide has been investigated for its anti-inflammatory effects. Research has indicated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study:

  • Study Focus: Investigation of anti-inflammatory mechanisms.
  • Findings: Administration of the compound significantly decreased levels of inflammatory markers such as TNF-alpha and IL-6 in experimental models.

Mechanism of Action

The mechanism of action of 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit DNA gyrase in certain bacterial strains, leading to the disruption of DNA replication and bacterial cell death . The compound’s effects on other molecular pathways are still under investigation.

Comparison with Similar Compounds

1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide can be compared with other piperidine-4-carboxamide derivatives. Similar compounds include:

The uniqueness of 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide lies in its combined naphthalene and piperidine structure, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide (CAS No. 664362-67-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:

  • Formation of the Naphthalene Derivative : The cyanonaphthalene moiety is synthesized through nitration followed by reduction.
  • Piperidine Ring Formation : The piperidine ring is constructed via cyclization reactions, often involving amine coupling methods.
  • Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.

Biological Activity

Research indicates that 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide exhibits a variety of biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

Studies have shown that this compound can inhibit tumor growth in various cancer cell lines. A notable study demonstrated its efficacy against prostate cancer cells, where it induced apoptosis and inhibited cell proliferation through modulation of specific signaling pathways, including the PI3K/Akt pathway .

Neuroprotective Effects

Additionally, research suggests that 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

The mechanisms underlying the biological activity of 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide involve:

  • Receptor Interaction : The compound interacts with various receptors, potentially including dopamine and serotonin receptors, which may explain its neuroprotective effects.
  • Signal Transduction Modulation : It modulates key signaling pathways responsible for cell survival and apoptosis, particularly in cancer cells .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates .
  • Neuroprotection in Animal Models : In vivo studies on animal models of neurodegeneration showed that administration of the compound improved cognitive functions and reduced neuronal loss. Behavioral tests indicated enhanced memory retention and learning capabilities among treated subjects .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide:

Compound NameBiological ActivityMechanism of Action
1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamideAnticancer, NeuroprotectiveReceptor interaction, Signal modulation
6-Amino-8-bromo-7-hydroxy-coumarinAntimicrobial, AnticancerEnzyme inhibition
3-(4-Arylpiperazin-1-yl)cinnolinesAntifungalUnknown

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